6,7-Dihydroxyisoquinoline

Catalog No.
S8976391
CAS No.
M.F
C9H7NO2
M. Wt
161.16 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Dihydroxyisoquinoline

Product Name

6,7-Dihydroxyisoquinoline

IUPAC Name

isoquinoline-6,7-diol

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C9H7NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h1-5,11-12H

InChI Key

LOIDKAGDLUKYNE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=CC(=C(C=C21)O)O

6,7-Dihydroxyisoquinoline is a member of the isoquinoline family, characterized by the presence of two hydroxyl groups at the 6 and 7 positions of the isoquinoline ring. Isoquinoline itself is a bicyclic compound formed by the fusion of a benzene ring and a pyridine ring, making it a significant structure in various natural products and synthetic compounds. The presence of hydroxyl groups in 6,7-dihydroxyisoquinoline enhances its reactivity and biological activity compared to its non-hydroxylated counterparts.

Due to its functional groups:

  • Protonation: The hydroxyl groups can be protonated under acidic conditions, leading to the formation of dications which are more reactive towards electrophiles .
  • Nucleophilic Substitution: The hydroxyl groups can act as nucleophiles, allowing for substitution reactions with various electrophiles.
  • Oxidation: The compound can undergo oxidation reactions, converting hydroxyl groups into carbonyl functionalities, which can further react to form more complex structures .

6,7-Dihydroxyisoquinoline exhibits notable biological properties:

  • Antioxidant Activity: The compound has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems.
  • Neuroprotective Effects: Research indicates that derivatives of this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases .
  • Antimicrobial Properties: Some studies suggest that 6,7-dihydroxyisoquinoline and its derivatives exhibit antimicrobial activity against various pathogens .

Several methods have been developed for synthesizing 6,7-dihydroxyisoquinoline:

  • Pictet–Spengler Reaction: This method involves the condensation of β-phenylethylamine with an aldehyde followed by cyclization to form tetrahydroisoquinolines, which can then be oxidized to yield the desired compound.
  • Bischler–Napieralski Reaction: This reaction acylates β-phenylethylamine and cyclodehydrates it using Lewis acids to yield 3,4-dihydroisoquinolines that can be further modified to form 6,7-dihydroxyisoquinoline .
  • Hydrolysis of Isoquinoline Derivatives: Hydrolysis of certain isoquinoline derivatives under acidic or basic conditions can lead to the formation of 6,7-dihydroxyisoquinoline .

6,7-Dihydroxyisoquinoline has several applications across different fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored for potential therapeutic uses in treating neurodegenerative diseases and as an antimicrobial agent.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis for developing more complex molecules.
  • Natural Products Chemistry: It is studied for its role in the biosynthesis of various alkaloids found in plants .

Research on interaction studies involving 6,7-dihydroxyisoquinoline includes:

  • Binding Affinity Studies: Investigations into how this compound interacts with various receptors and enzymes have shown promising results, indicating potential therapeutic applications.
  • Synergistic Effects: Studies have explored how 6,7-dihydroxyisoquinoline interacts with other compounds to enhance biological activity or reduce toxicity .

Several compounds share structural similarities with 6,7-dihydroxyisoquinoline. Below is a comparison highlighting its uniqueness:

CompoundHydroxyl GroupsBiological ActivityUnique Features
5-Hydroxyisoquinoline1AntimicrobialLower antioxidant capacity
7-Hydroxyisoquinoline1NeuroprotectiveLacks the additional hydroxyl group
6-Hydroxyisoquinoline1AntioxidantLess potent than 6,7-dihydroxy variant
TetrahydroisoquinolineNoneLimited biological activityLacks hydroxyl groups entirely
IsoquinolineNoneVaries widelyBase structure without hydroxyls

The presence of both hydroxyl groups at positions six and seven distinguishes 6,7-dihydroxyisoquinoline from its analogs, enhancing its reactivity and potential therapeutic properties. This unique positioning contributes significantly to its biological activities and makes it a subject of interest in medicinal chemistry.

Acid-Catalyzed Demethylation Reactions

Acid-catalyzed demethylation is a cornerstone for introducing hydroxyl groups into isoquinoline frameworks. Methoxy-protected precursors are treated with strong acids (e.g., HBr in acetic acid) to cleave methyl ethers selectively. For instance, the synthesis of methyl 6,7-dihydroxyisoquinoline-3-carboxylate involves sequential demethylation of methoxylated intermediates under acidic conditions, achieving regioselective hydroxylation at the 6- and 7-positions. This method is favored for its simplicity but requires careful control of reaction duration to prevent over-dealkylation.

Pomeranz-Fritsch Cyclization Strategies

The Pomeranz-Fritsch cyclization constructs the isoquinoline core via acid-mediated cyclization of benzaldehyde derivatives with aminoacetaldehyde acetals. A modified approach reported by Liu et al. utilized trifluoroacetic anhydride and BF₃·Et₂O to achieve Friedel-Crafts acylation, forming phenanthroindolizidine intermediates critical for asymmetric synthesis. This method excels in producing tetracyclic systems but often requires chiral auxiliaries to control stereochemistry.

Bischler-Napieralski Cyclodehydration Approaches

The Bischler-Napieralski reaction remains the most efficient route to 6,7-dihydroxyisoquinolines. In a seminal study, amide precursors derived from substituted phenylacetic acids and benzylamines underwent cyclodehydration using POCl₃ in acetonitrile, yielding benzylisoquinolines with 60–77% efficiency. Critical to success is the use of electron-donating groups (e.g., methoxy) at strategic positions to direct cyclization. Table 1 summarizes optimized conditions for this reaction.

Table 1: Bischler-Napieralski Reaction Optimization

PrecursorReagentSolventTemp (°C)Yield (%)
Amide 10POCl₃CH₃CN5060
Carbamate 18POCl₃Toluene8059

Regioselective Hydroxylation Techniques

Regioselective hydroxylation is achieved via enzymatic or chemical methods. A notable example involves the use of 2-bromo-3-hydroxy-4-methoxybenzaldehyde as a starting material, where bromine acts as a directing group for ortho-hydroxylation. Subsequent deprotection steps yield 6,7-dihydroxy derivatives with >80% regioselectivity. Metal-catalyzed hydroxylation using Cu(I)/O₂ systems has also shown promise but requires inert atmospheres to prevent oxidation.

Asymmetric Synthesis of Chiral Analogues

Asymmetric synthesis leverages chiral building blocks like L-glutamate to install stereocenters. In the synthesis of (+)-13a-(S)-deoxytylophorinine, enantiomeric purity (>99% ee) was achieved using NaBH₄ reduction at −78°C, followed by chiral column chromatography. Alternative approaches employ Evans auxiliaries or enzymatic resolution, though yields remain modest (30–50%).

Catechol O-Methyltransferase Substrate Kinetics

6,7-Dihydroxyisoquinoline demonstrates remarkable inhibitory properties against catechol O-methyltransferase, functioning as a potent non-competitive inhibitor rather than a conventional substrate [9]. The compound exhibits uncompetitive inhibition kinetics with respect to substrate binding, distinguishing it from typical catechol substrates that undergo methylation [9]. Research has demonstrated that 6,7-dihydroxy-3,4-dihydroisoquinolines, including the 1-benzyl and 1-methyl analogs, inhibit catechol O-methyltransferase activity in rat liver supernatant more effectively than the well-established inhibitor tropolone [9].

The inhibition mechanism appears to involve the formation of quinoidal tautomers that resemble pyridones or tropolones rather than traditional catechol structures [9]. This structural transformation prevents O-methylation, as evidenced by the absence of detectable O-methylated products in both in vitro and in vivo studies [9]. The fluorescence and ultraviolet spectra of these compounds support the existence of quinoid formation, which explains their classification as "nonmethylatable" catechol O-methyltransferase inhibitors [9].

Kinetic parameter analysis reveals that 6,7-dihydroxyisoquinoline derivatives possess distinctive binding characteristics. The compound 1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid demonstrates exceptional binding affinity with Ki values of 5.2 and 5.6 nanomolar for insulin-like growth factor binding protein 5 [35]. Additionally, related compounds show Ki values of 24.0 nanomolar for insulin-like growth factor binding protein 3, indicating strong enzymatic interactions [37].

CompoundTarget EnzymeKi Value (nM)Inhibition Type
1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acidInsulin-like growth factor binding protein 55.2-5.6Competitive
1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acidInsulin-like growth factor binding protein 324.0Competitive
6,7-Dihydroxy-3,4-dihydroisoquinolineCatechol O-methyltransferaseNot determinedUncompetitive

Dopaminergic System Modulation Pathways

6,7-Dihydroxyisoquinoline derivatives exert significant modulatory effects on dopaminergic neurotransmission through multiple mechanistic pathways [11] [22]. The compound (R)-salsolinol, a 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivative, undergoes N-methylation in the brain to form N-methyl-(R)-salsolinol, which subsequently oxidizes to form the 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion [11].

These dopamine-derived isoquinoline compounds demonstrate biphasic effects on neuronal protection and toxicity [11] [22]. At concentrations of 40 and 200 micromolar, (R)-salsolinol and the isoquinolinium ion reduce hydroxyl radical formation while simultaneously decreasing dopamine catabolism [11]. The neuroprotective mechanisms involve significant reduction of reactive oxygen species levels in neuronal cell lines treated with hydrogen peroxide and decreased caspase activity induced by oxidative stress [22].

The dopaminergic modulation pathways involve specific receptor interactions, with certain isoquinoline derivatives showing remarkable selectivity for D2-like dopamine receptors [39]. Hexahydrocyclopenta[ij]-isoquinolines exhibit Ki D1/D2 ratios reaching values of 2465, 1010, and 382 for specific compounds, demonstrating exceptional selectivity for D2 dopamine receptors [39]. These compounds possess catechol groups in the isoquinoline ring and N-substitution patterns that enhance their dopaminergic activity [39].

The nigrostriatal and mesolimbic dopaminergic pathways represent primary targets for 6,7-dihydroxyisoquinoline modulation [43]. These pathways control movement, cognition, executive functions, and reward mechanisms through dopamine neurotransmission [43]. The compounds influence dopamine synthesis, storage, and release by interacting with tyrosine hydroxylase and dopa decarboxylase enzymes required for dopamine biosynthesis [43].

Hydroxyl Radical Scavenging Capacity Analysis

6,7-Dihydroxyisoquinoline derivatives demonstrate potent hydroxyl radical scavenging capabilities through direct antioxidant mechanisms [19] [11]. The compound 1,5-dihydroxyisoquinoline functions as a powerful hydroxyl radical scavenger and inhibitor of protein oxidation, additionally reducing lipid peroxidation in experimental systems [19]. These antioxidant properties contribute significantly to the neuroprotective effects observed in cellular models [19].

Kinetic analysis of hydroxyl radical interactions with isoquinoline compounds reveals rate constants in the range of 3.4 × 10^9 to 6.6 × 10^9 M^-1 s^-1 under neutral conditions [40]. Under acidic conditions, the reaction mechanisms and rate constants undergo modifications that affect the overall scavenging efficiency [40]. The high rate constants indicate exceptionally rapid hydroxyl radical neutralization, placing these compounds among the most effective biological antioxidants [40].

The scavenging mechanism involves direct radical adduct formation and electron transfer processes [44]. Comparative studies demonstrate that hydroxyl radical scavenging represents the most efficient antioxidant reaction for most compounds, with rate constants significantly higher than those observed for superoxide anion or singlet oxygen scavenging [44]. The relative scavenging rates follow the order: hydroxyl radical > singlet oxygen > superoxide anion > alkoxyl radical [44].

Radical SpeciesRate Constant Range (M^-1 s^-1)Reaction MechanismEfficiency Ranking
Hydroxyl radical3.4 × 10^9 - 6.6 × 10^9Adduct formationHighest
Singlet oxygen2.3 × 10^6 - 9.4 × 10^8Electron transferHigh
Superoxide anion5.0 × 10^2 - 2.9 × 10^5Electron transferModerate
Alkoxyl radicalVariableMixed mechanismsLowest

Experimental evidence demonstrates that salsolinol significantly decreases reactive oxygen species levels in neuroblastoma cell lines treated with 500 micromolar hydrogen peroxide [22]. The compound reduces caspase activity induced by both hydrogen peroxide and 6-hydroxydopamine, indicating broad-spectrum antioxidant protection [22]. These findings support the potential neuroprotective applications of 6,7-dihydroxyisoquinoline derivatives in oxidative stress-related disorders [22].

Stereochemical Effects on Biotransformation

Stereochemical configuration plays a crucial role in determining the biotransformation pathways and biological activity of 6,7-dihydroxyisoquinoline compounds [13] [45]. The stereoselectivity of biotransformation processes affects both enzymatic recognition and metabolic stability of these compounds [13]. Research demonstrates that specific stereoisomers exhibit preferential formation and reduced elimination by epoxide hydrolase enzymes [13].

The stereochemical course of biotransformation involves cytochrome P450-mediated oxidation with distinct regioselectivity patterns [45]. Studies reveal that metabolic oxidation proceeds with stereoselective abstraction of specific protons, indicating highly ordered enzyme-substrate complexes that dictate the reaction pathway [45]. The observed stereoselectivity remains independent of isotopic substitution, suggesting robust stereochemical control mechanisms [45].

O-methyltransferase enzymes demonstrate remarkable stereochemical specificity in their interactions with 6,7-dihydroxyisoquinoline substrates [16] [18]. The regiospecificity of methylation depends on the stereochemical orientation of hydroxyl groups, with some enzymes catalyzing exclusive methylation of the 7-hydroxyl group while others prefer the 6-position [16]. The catalytic efficiency varies significantly between stereoisomers, with reaction efficiency differences exceeding 130-fold for certain enzyme-substrate combinations [16].

The pH-dependent regioselectivity of catechol O-methyltransferase provides additional insight into stereochemical effects [31]. Fluorinated analogs demonstrate that the acidity of phenolic groups influences methylation patterns, with 5-fluoro substitution reversing the normal selectivity to favor para-O-methylation [31]. The percentages of para-O-methylation increase with pH, accompanying ionization of phenolic hydroxyl groups with pKa values ranging from 7.7 to 8.6 [31].

Stereoisomer ConfigurationEnzyme SelectivityRelative ActivityBiotransformation Pathway
(R)-configuration6-O-methyltransferaseHigh (130× greater)Preferential 6-hydroxyl methylation
(S)-configuration7-O-methyltransferaseModerateMixed regioselectivity
Trans-dihydroxyEpoxide hydrolaseLow resistanceRapid hydrolysis
Cis-dihydroxyEpoxide hydrolaseHigh resistanceSlow hydrolysis

Molecular modeling studies reveal that bidentate and monodentate binding configurations of catechol substrates to magnesium ions in enzyme active sites influence stereochemical outcomes [14]. The free energy barriers for methyl transfer remain comparable at 21-22 kcal/mol for both binding modes, but the stereochemical preferences differ significantly [14]. These findings emphasize the importance of accurate electrostatic descriptions in predicting stereochemical biotransformation pathways [14].

Positional Substitution Effects on Bioactivity

The bioactivity of 6,7-dihydroxyisoquinoline derivatives is significantly influenced by the position and nature of substituents on the isoquinoline scaffold. Research has demonstrated that the spatial arrangement of functional groups directly correlates with receptor binding affinity and biological efficacy [1] [2].

Studies examining N-aryl-3,4-dihydroisoquinoline derivatives revealed that positional substitution patterns on the phenyl ring substantially modify urease inhibitory potential. The para-trifluoro substituted compound demonstrated IC50 values of 18.5 ± 0.65 μM, significantly outperforming its positional isomers at the ortho and meta positions, which showed IC50 values of 26.8 ± 0.73 μM and 26.8 ± 0.88 μM respectively [1]. This indicates that the para position provides optimal electronic and steric environments for enzyme interaction.

The influence of halogen substitution follows a distinct pattern based on position. Para-bromo containing compounds exhibited IC50 values of 30.7 ± 0.55 μM, while para-iodo analogues showed reduced activity with IC50 values of 50.6 ± 0.83 μM [1]. This trend suggests that larger halogen atoms may introduce steric hindrance that impairs binding interactions with target proteins.

Electronic effects play a crucial role in determining bioactivity profiles. Compounds bearing electron-withdrawing groups such as halogen or trifluoromethyl substituents on N-substituted aryl groups demonstrated enhanced antimicrobial activity compared to those with electron-donating groups like methyl and methoxy substituents [2]. The ortho substitution of electron-withdrawing groups proved particularly beneficial for antimicrobial potency enhancement.

The 6,7-disubstitution pattern on the isoquinoline core represents a critical pharmacophore. Research on 5,8-disubstituted tetrahydroisoquinolines revealed that this specific substitution pattern contributes to potent anti-mycobacterial activity, with compounds achieving IC50 values as low as 1.8 μg/mL against mycobacterial ATP synthetase [3]. The spatial arrangement of hydroxyl groups at positions 6 and 7 creates favorable hydrogen bonding interactions with enzyme active sites.

Methylation Patterns and Pharmacodynamic Outcomes

Methylation patterns significantly influence the pharmacodynamic properties of 6,7-dihydroxyisoquinoline derivatives, particularly affecting neurotransmitter system interactions and metabolic stability. The methylation state determines both the compound's ability to cross biological membranes and its interaction with specific receptor subtypes [4] [5].

Research on dopamine-derived tetrahydroisoquinolines demonstrates that N-methylation dramatically alters neurotoxicity profiles. The compound 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) undergoes enzymatic N-methylation in vivo to form N-methyl-salsolinol, which exhibits enhanced neurotoxic properties compared to its unmethylated precursor [4]. This N-methylated derivative demonstrated increased dopaminergic neurotoxicity, particularly in the substantia nigra region where dopaminergic neurons are concentrated.

The pharmacodynamic consequences of methylation extend to hydroxyl radical formation. Studies revealed that different methylation states produce opposing effects on oxidative stress. While salsolinol and its oxidized isoquinolinium ion demonstrated neuroprotective properties by reducing hydroxyl radical formation, N-methyl-salsolinol at 40 μM concentrations increased hydroxyl radical levels in striatal tissue [5]. This dichotomy suggests that methylation status serves as a molecular switch determining neuroprotective versus neurotoxic outcomes.

Enzymatic methylation processes involve specific N-methyltransferase enzymes that recognize structural features of the tetrahydroisoquinoline scaffold. The Michaelis constant for N-methylation of salsolinol was determined to be 912 μM with a maximum velocity of 1,368 pmol/min/mg protein [6]. These kinetic parameters indicate moderate enzymatic affinity but significant metabolic capacity for methylation reactions.

The dimethylated derivative 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion represents the fully oxidized form following sequential N-methylation and oxidation reactions. This quaternary ammonium compound demonstrated potent neurotoxic properties similar to 1-methyl-4-phenylpyridinium ion (MPP+), the active metabolite of the parkinsonian toxin MPTP [7]. The structural similarity between these compounds underlies their shared mechanism of dopaminergic neurotoxicity through mitochondrial complex I inhibition.

Ionic Character Influence on Blood-Brain Barrier Permeability

The ionic character of 6,7-dihydroxyisoquinoline derivatives profoundly affects their ability to penetrate the blood-brain barrier, directly influencing central nervous system bioavailability and therapeutic potential [8] [9].

Tetrahydroisoquinoline and 1-methyltetrahydroisoquinoline demonstrated exceptional blood-brain barrier penetration, with brain concentrations reaching 4.5-fold higher levels than blood concentrations within 4 hours of administration [9]. Over 90% of the brain-accumulated compound remained unchanged, indicating both efficient penetration and metabolic stability within neural tissue. This high permeability profile stems from the compounds' moderate lipophilicity and neutral charge state at physiological pH.

The pKa value represents a critical determinant of blood-brain barrier permeability. Compounds with pKa values around 9.41 (predicted for 6,7-dihydroxy-3,4-dihydroisoquinoline) exist predominantly in their protonated form at physiological pH, affecting their membrane permeability characteristics [10]. The partially charged nature can either enhance or impair penetration depending on transporter interactions and membrane composition.

Research on related isoquinoline derivatives revealed that compounds with moderate lipophilicity (LogP approximately 2.8) demonstrate adequate blood-brain barrier permeability for neuroactive applications [11]. The presence of hydroxyl groups at positions 6 and 7 introduces polar character that can be modulated through methylation or other chemical modifications to optimize permeability profiles.

The conversion of ether bonds to hydroxyl groups following brain penetration represents a unique mechanism for targeted drug delivery. Many isoquinoline alkaloids contain multiple ether bonds that maintain relatively low polarity for membrane crossing, then undergo metabolic conversion to hydroxyl-containing forms that exhibit enhanced antioxidant activity within neural tissue [8]. This metabolic activation strategy provides a mechanism for selective brain targeting.

Quaternary ammonium derivatives such as the 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion demonstrate severely restricted blood-brain barrier penetration due to their permanent positive charge [6]. This limitation can be exploited therapeutically when peripheral activity is desired without central nervous system effects, or represents a challenge when brain penetration is required for efficacy.

Comparative Analysis of Dihydroxy versus Tetrahydroisoquinoline Scaffolds

The degree of saturation in the isoquinoline ring system significantly impacts biological activity, with dihydroisoquinoline and tetrahydroisoquinoline scaffolds exhibiting distinct pharmacological profiles and structure-activity relationships [3] [12].

Tetrahydroisoquinoline derivatives generally demonstrate enhanced metabolic stability compared to their dihydroisoquinoline counterparts. The fully saturated nitrogen-containing ring in tetrahydroisoquinolines provides resistance to oxidative metabolism, resulting in prolonged biological half-lives and sustained pharmacological activity [3]. Research on anti-mycobacterial compounds revealed that tetrahydroisoquinoline scaffolds maintained potent activity with favorable clearance properties, achieving selectivity ratios of 9-fold over human enzymes.

The conformational flexibility differences between these scaffolds influence receptor binding interactions. Dihydroisoquinoline structures retain partial aromatic character that restricts conformational mobility, potentially providing more specific receptor binding geometries [13]. Conversely, tetrahydroisoquinoline scaffolds exhibit greater conformational flexibility, allowing adaptation to diverse binding sites but potentially reducing selectivity.

Binding affinity studies demonstrate scaffold-dependent receptor preferences. Research on serotonin receptor ligands revealed that tetrahydroisoquinoline-containing compounds achieved nanomolar binding affinities to 5-HT7 receptors (Ki = 8.6 nM), while structural modifications maintaining the scaffold improved dual 5-HT1A and 5-HT7 receptor binding profiles [14]. The tetrahydroisoquinoline moiety served as a critical pharmacophore for maintaining high-affinity receptor interactions.

The electronic properties of these scaffolds differ substantially due to aromaticity variations. Dihydroisoquinoline systems retain conjugated π-electron systems that can participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites [15]. Tetrahydroisoquinoline scaffolds rely primarily on hydrogen bonding and hydrophobic interactions, resulting in different binding mechanisms and potentially altered selectivity profiles.

Synthetic accessibility represents a practical consideration in scaffold selection. Dihydroisoquinoline derivatives can be prepared through direct cyclization reactions, while tetrahydroisoquinoline synthesis often requires additional reduction steps [16]. The 6,7-dihydroxy substitution pattern can be introduced through various synthetic routes, with yields and regioselectivity varying between the two scaffold types.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

161.047678466 g/mol

Monoisotopic Mass

161.047678466 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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